Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a phenylthio group, an acetamido group, and an ethyl ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with an α-cyanoester in the presence of elemental sulfur . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of Lewis acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure with a tetrahydrobenzo[b]thiophene ring.
2-(2-(Phenylthio)acetamido)thiophene-3-carboxylic acid: Lacks the ethyl ester group.
Uniqueness
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
IUPAC Name |
ethyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-21-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLVUQNOGFYIJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.